N-(2-Aminoethyl)-3-aminopropyltrisiloxane (AATS) is a trisiloxane surfactant. [, ]. It has been investigated as a collector for mineral flotation processes, showing excellent collecting performance for scheelite [] and quartz [] while exhibiting high selectivity against calcite []. AATS achieves this by enhancing the hydrophobicity of the mineral surface, promoting adhesion between the mineral surface and air bubbles [, ].
Relevance:
Sodium Lauryl Sulfate (SLS)
Compound Description:
Sodium Lauryl Sulfate (SLS) is an anionic surfactant widely used in household cleaning products and personal care items like shampoos and toothpaste [, ]. It is known to effectively solubilize lipophilic drugs and improve their dissolution []. SLS has been studied for its impact on skin physiology and microbiota. It has been shown to disrupt the skin barrier function, leading to dehydration and an imbalance in the skin's bacterial community [, ]. SLS also interacts with cell membranes, increasing intracellular calcium influx, which can lead to rough skin [].
Relevance:
Lauryl Gallate
Compound Description:
Lauryl Gallate, also known as dodecyl gallate, is a derivative of gallic acid often found in plants [, ]. It has demonstrated antibacterial properties against Streptococcus mutans, inhibiting biofilm formation and acid production []. Lauryl Gallate has also shown potential as an anticancer agent, inducing apoptosis in human glioblastoma cells [].
Relevance:
Poly(lauryl methacrylate) (PLMA)
Compound Description:
Poly(lauryl methacrylate) (PLMA) is a side-chain crystalline polymer known for its hydrophobic properties [, ]. It is often used as a surface modifier for nanoparticles, improving their dispersion in polymer matrices []. PLMA can also adsorb onto surfaces like silica, causing disruptions in its side-chain crystallinity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lasmiditan is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance. Lasmiditan is an oral medication used in the termination of migraine headaches that was first approved for use in the United States in October 2019. It was also approved by the European Commission on August 17, 2022. Traditionally, the triptan class of anti-migraine medications (e.g. [sumatriptan]) have seen preferential use in the acute treatment of migraines due to their relatively favourable efficacy and safety. Their use is not devoid of concerns, however, and their vasoconstrictive activity can lead to blood pressure lability and other cardiovascular side effects - for this reason, these medications are less suitable for use in patients with pre-existing cardiovascular disorders. Triptans abort migraines via action at several serotonin receptors, including 5-HT1D and 5-HT1B receptors, and activity at the 5-HT1B receptor has been specifically implicated in their vasoconstrictive activity. Lasmiditan, in contrast, is a highly selective agonist of 5-HT1F receptors, carrying virtually no affinity for other receptors which appear to be largely responsible for the adverse effect profile of its predecessors - in other words, lasmiditan’s selectivity allows for the successful termination of migraines without causing vasoconstriction. Selectivity for 5-HT1F, a lack of vasoconstrictive activity, and the ability to terminate migraines through neuronal inhibition has resulted in the creation of a new class of anti-migraine medications in which lasmiditan is the first and only member: the neurally-acting anti-migraine medications (NAAMAs). Lasmiditan is a small molecule selective agonist of the serotonin 1F [5HT1F] receptor which decreases neuron activity that is thought to mediate pain and inflammation associated with migraine headaches. In clinical trials, lasmiditan was found to shorten the duration of migraine headache pain and other associated symptoms. Lasmiditan is generally well tolerated and has been associated with only rare instances of transient serum aminotransferase elevations during therapy but with no instances of clinically apparent liver injury. See also: Lasmiditan Succinate (is active moiety of).
Lasofoxifene is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, lasofoxifene selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by lasofoxifene may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. Lasofoxifene may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents. Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity. It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy. It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy, in which were both rejected for approval by FDA. Later Fablyn was developed as a result of a research collaboration between Pfizer and Ligand Pharmaceuticals with a newly submitted New Drug Application in 2008. It gained approval by European Commission in March 2009. Ligand Pharmaceuticals signed a license agreement with Sermonix Pharmaceuticals for the development and commercialization of oral lasofoxifene in the USA.
LASSBio-1359 is an adenosine receptor agonist. It acts by inducing relaxation of corpus cavernosum. It is also acts as a novel selective phosphodiesterase-.